molecular formula C8H3FN2O B6253908 3-fluoro-2-isocyanatobenzonitrile CAS No. 1261644-59-0

3-fluoro-2-isocyanatobenzonitrile

Cat. No.: B6253908
CAS No.: 1261644-59-0
M. Wt: 162.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-2-isocyanatobenzonitrile is an organic compound that features both a fluorine atom and an isocyanate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-fluoro-2-isocyanatobenzonitrile may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-isocyanatobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents.

    Addition Reactions: Amines or alcohols in the presence of catalysts or under mild heating conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted benzonitriles.

    Addition: Ureas or carbamates.

    Oxidation/Reduction: Corresponding oxidized or reduced derivatives of the compound.

Scientific Research Applications

3-fluoro-2-isocyanatobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-fluoro-2-isocyanatobenzonitrile exerts its effects involves the reactivity of the isocyanate group and the electron-withdrawing nature of the fluorine atom. The isocyanate group can react with nucleophiles, forming stable products, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzonitrile
  • 3-fluorobenzonitrile
  • 2-isocyanatobenzonitrile

Uniqueness

3-fluoro-2-isocyanatobenzonitrile is unique due to the simultaneous presence of both fluorine and isocyanate groups on the benzene ring. This combination imparts distinct reactivity and properties compared to compounds with only one of these functional groups. The fluorine atom enhances the compound’s stability and reactivity, while the isocyanate group provides a site for further chemical modifications .

Properties

CAS No.

1261644-59-0

Molecular Formula

C8H3FN2O

Molecular Weight

162.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.